![molecular formula C23H16ClN5O2S B2402762 N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1113107-72-4](/img/structure/B2402762.png)
N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide
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Description
N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide is a useful research compound. Its molecular formula is C23H16ClN5O2S and its molecular weight is 461.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
- Chemical Synthesis and Analgesic Activity : The chemical synthesis of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives, which are structurally related to N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide, has been explored. These compounds exhibit analgesic and anti-inflammatory activities (Santagati et al., 1994).
Anticancer Activity
- Anticancer Potential of Derivatives : The reactivity of similar quinazoline derivatives towards electrophilic and nucleophilic reagents indicates their potential as selective anticancer agents. This highlights the significance of N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide in the development of novel anticancer drugs (Abdel-Rahman, 2006).
Antibacterial Applications
- Antibacterial Efficacy : A series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which are structurally related to the compound , demonstrated good antibacterial potency. This suggests the potential utility of N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide in antibacterial applications (Gineinah, 2001).
Synthesis and Reactivity
- Synthesis of Related Compounds : The synthesis of nitro and sulfonamide derivatives of thiadiazoloquinazolinones offers insights into the synthesis processes that could be applicable to N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide (Shlenev et al., 2017).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2S/c24-16-7-3-5-14(11-16)13-25-20(30)15-6-4-8-17(12-15)26-22-28-29-21(31)18-9-1-2-10-19(18)27-23(29)32-22/h1-12H,13H2,(H,25,30)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHQNRZKTOQBCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=CC(=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide |
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